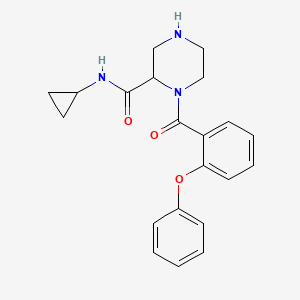

![molecular formula C17H25NO2 B5375757 1-[(3,4-dimethylphenoxy)acetyl]azocane](/img/structure/B5375757.png)

1-[(3,4-dimethylphenoxy)acetyl]azocane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(3,4-dimethylphenoxy)acetyl]azocane, also known as DMAA, is a synthetic compound that has gained popularity in recent years due to its use as a dietary supplement and pre-workout stimulant. DMAA is a member of the amphetamine family and is structurally similar to ephedrine and methamphetamine. It has been used for its purported ability to enhance athletic performance, increase energy levels, and aid in weight loss. However, the safety and efficacy of DMAA have been a topic of debate among scientists and health professionals.

Mécanisme D'action

1-[(3,4-dimethylphenoxy)acetyl]azocane works by stimulating the release of norepinephrine, a neurotransmitter that is involved in the body's fight or flight response. This leads to an increase in heart rate, blood pressure, and respiratory rate, as well as a decrease in appetite. 1-[(3,4-dimethylphenoxy)acetyl]azocane also acts as a vasoconstrictor, narrowing blood vessels and increasing blood flow to muscles.

Biochemical and Physiological Effects:

1-[(3,4-dimethylphenoxy)acetyl]azocane has been shown to increase energy levels, improve focus and concentration, and enhance athletic performance. It has also been reported to aid in weight loss by suppressing appetite and increasing metabolism. However, the safety and efficacy of 1-[(3,4-dimethylphenoxy)acetyl]azocane have been a topic of debate, as it has been linked to adverse events such as heart attacks, strokes, and seizures.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(3,4-dimethylphenoxy)acetyl]azocane has been used in laboratory experiments to study its effects on the body and its potential use as a pharmaceutical agent. However, its use as a dietary supplement has limited its availability for research purposes. Additionally, the safety concerns associated with 1-[(3,4-dimethylphenoxy)acetyl]azocane have made it a controversial subject for research.

Orientations Futures

Further research is needed to fully understand the safety and efficacy of 1-[(3,4-dimethylphenoxy)acetyl]azocane. Studies should focus on its potential use as a pharmaceutical agent, particularly in the treatment of ADHD and narcolepsy. Additionally, research should be conducted to identify safer and more effective alternatives to 1-[(3,4-dimethylphenoxy)acetyl]azocane for use as a dietary supplement and pre-workout stimulant.

Méthodes De Synthèse

1-[(3,4-dimethylphenoxy)acetyl]azocane can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with sodium azide to form 1-[(3,4-dimethylphenoxy)acetyl]azocane.

Applications De Recherche Scientifique

1-[(3,4-dimethylphenoxy)acetyl]azocane has been studied for its potential use as a pharmaceutical agent, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, its use as a dietary supplement has garnered more attention in recent years. Studies have shown that 1-[(3,4-dimethylphenoxy)acetyl]azocane can increase heart rate, blood pressure, and respiratory rate, which may contribute to its purported effects on athletic performance and weight loss.

Propriétés

IUPAC Name |

1-(azocan-1-yl)-2-(3,4-dimethylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-14-8-9-16(12-15(14)2)20-13-17(19)18-10-6-4-3-5-7-11-18/h8-9,12H,3-7,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDOCTJJBZFJGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)N2CCCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199048 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

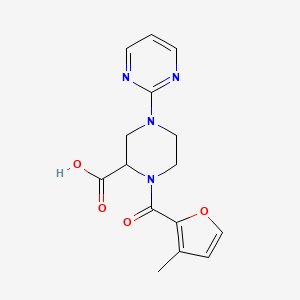

![methyl 1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5375675.png)

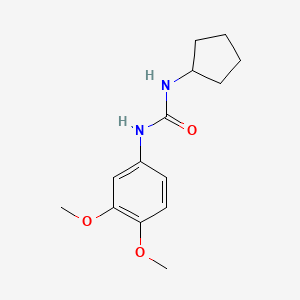

![1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)

![4-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5375687.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5375691.png)

![1-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-methyl-1-oxopentan-2-one](/img/structure/B5375698.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375725.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5375727.png)

![1-[(1-benzyl-1H-tetrazol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5375730.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5375733.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5375734.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5375750.png)